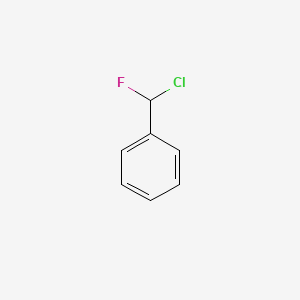
(Chlorofluoromethyl)benzene
Overview
Description
(Chlorofluoromethyl)benzene is a chemical compound with the molecular formula C7H6ClF . It has a molecular weight of 144.58 and is categorized as a main product . The IUPAC name for this compound is [chloro (fluoro)methyl]benzene .
Relevant Papers Several relevant papers were retrieved during the search. These include a review summarizing the recent advances in single-benzene-based fluorophores , a study on the enhanced luminescence of single-benzene fluorescent molecules through halogen bond cocrystals , and a paper discussing the essential versus accidental isochrony of diastereotopic nuclei in NMR .
Scientific Research Applications
Benzene Biodegradation
Benzene, a primary component of (Chlorofluoromethyl)benzene, is highly relevant in environmental sciences due to its prevalence in manufacturing processes and as a part of petroleum-based fuels. Its solubility, mobility, and stability, particularly in ground and surface waters, make it a significant environmental concern. Research has shown that certain strains of Dechloromonas can mineralize various mono-aromatic compounds including benzene anaerobically with nitrate as the electron acceptor. This discovery opens potential pathways for treating environments contaminated with benzene (Coates et al., 2001).
Benzene Toxicity Monitoring
Benzene's role as a representative member of volatile organic compounds (VOCs) has led to research into its toxic effects on organisms and ecosystems. For instance, studies on the microorganism Euglena gracilis have shown that benzene can inhibit cell growth, induce morphological changes, and deplete chlorophyll content, suggesting its utility in monitoring benzene contamination in groundwater (Peng et al., 2013).
Green Fluorophores Development
Research has also explored the creation of green fluorophores from benzene derivatives. A novel architecture for green fluorophores has been developed, based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene. This compound exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Such developments in green fluorophores have important implications for imaging applications and displays (Beppu et al., 2015).
Preparation of Benzoheterocycles
Benzoheterocycles containing a chlorofluoromethyl group have been synthesized using the ‘Yarovenko reagent’. This research demonstrates the chemical versatility of benzene derivatives, including this compound, in producing complex organic compounds that could have various applications in chemical industries (Takaoka et al., 1979).
Microbial Degradation of Chlorinated Benzenes
Chlorinated benzenes, including compounds related to this compound, are important in industrial applications. Their environmental persistence necessitates understanding their biodegradation. Studies have revealed that certain aerobic bacteria can metabolize chlorobenzenes, transforming them into less harmful substances. This understanding is crucial for environmental bioremediation strategies (Field & Sierra-Alvarez, 2008).
Mechanism of Action
Target of Action
(Chlorofluoromethyl)benzene, also known as benzene, is a monocyclic aromatic compound It’s known that benzene can interact with various biological molecules, potentially affecting cellular functions .
Mode of Action
The mode of action of this compound involves electrophilic substitution reactions . In these reactions, an electrophile, such as this compound, reacts with an aromatic compound, like benzene, to form a cationic intermediate . This intermediate then loses a proton to regenerate the aromatic ring, resulting in a substitution product .
Biochemical Pathways
Benzene, a related compound, has been shown to alter gene expression and biochemical pathways in a dose-dependent manner . These alterations can affect various biological processes, potentially leading to adverse health effects .
Pharmacokinetics
Benzene, a similar compound, is known to be highly volatile, and exposure primarily occurs through inhalation . Once in the body, benzene can be metabolized and excreted, but the specific ADME properties of this compound remain to be elucidated .
Result of Action
Benzene, a related compound, has been associated with a range of acute and long-term adverse health effects, including cancer and hematological effects . These effects are likely due to the alterations in gene expression and biochemical pathways caused by benzene exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzene pollution in soil and groundwater is a severe problem due to the high toxicity, persistence, and bioaccumulation of benzene . Furthermore, exposure to benzene can occur in various environments, including occupational settings, the general environment, and the home .
Biochemical Analysis
Biochemical Properties
(Chlorofluoromethyl)benzene plays a role in several biochemical reactions, primarily due to its reactive chlorofluoromethyl group. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction often involves the formation of reactive intermediates that can bind covalently to proteins, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways. This compound can also alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and enzyme inhibition. Additionally, this compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of various metabolites that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound may cause acute toxicity, characterized by oxidative stress and cellular damage. Over time, the compound can degrade into less toxic metabolites, reducing its overall impact on cellular function. Long-term exposure can lead to chronic effects, such as persistent inflammation and potential carcinogenicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to severe toxicity, including liver damage, hematological effects, and increased risk of cancer. The threshold for these adverse effects is dose-dependent, with higher doses causing more pronounced toxicity .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates, such as benzene oxide and chlorofluoromethyl radicals. These intermediates can further react with cellular macromolecules, leading to various biochemical effects. The metabolism of this compound also involves conjugation reactions with glutathione, which helps in detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells. This localization is influenced by its hydrophobicity and the presence of specific targeting signals. In the endoplasmic reticulum, the compound can interact with cytochrome P450 enzymes, leading to its metabolism and the formation of reactive intermediates. These intermediates can then diffuse to other cellular compartments, exerting their biochemical effects .
Properties
IUPAC Name |
[chloro(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBOAQFUHCAEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381283 | |
| Record name | (Chlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-89-9 | |
| Record name | (Chlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



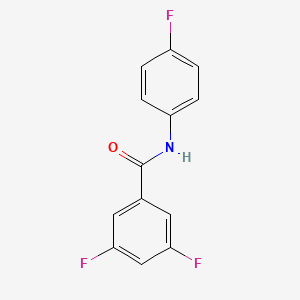
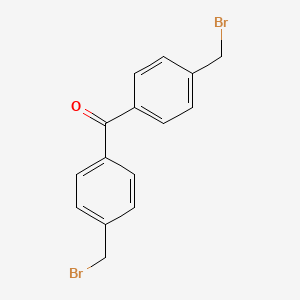
![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
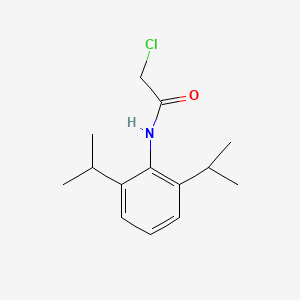

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
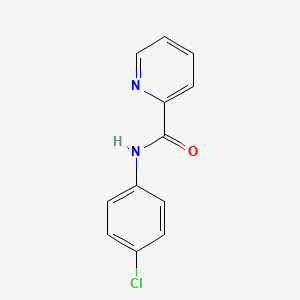
![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)


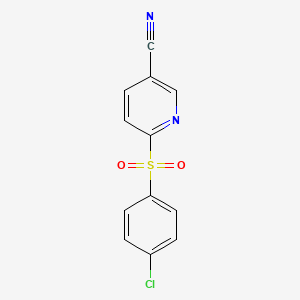

![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)
